n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine
Description
N4,6-Dimethyl-N4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by a diamine substitution pattern at positions 2 and 4, with additional methyl groups at positions 4 and 4. The N4 substituent includes a pyrrolidin-1-yl ethyl chain, which introduces a tertiary amine moiety. This structural motif is critical for modulating solubility, bioavailability, and target binding affinity, particularly in medicinal chemistry contexts where pyrimidine derivatives often serve as kinase inhibitors or receptor modulators.
Properties
Molecular Formula |
C12H21N5 |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
4-N,6-dimethyl-4-N-(2-pyrrolidin-1-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H21N5/c1-10-9-11(15-12(13)14-10)16(2)7-8-17-5-3-4-6-17/h9H,3-8H2,1-2H3,(H2,13,14,15) |
InChI Key |
PVEJQXKZFZEZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N(C)CCN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Core Pyrimidine Scaffold Construction
Synthesis of 6-Methylpyrimidine-2,4-Dichloride
The foundational intermediate for this compound is 2,4-dichloro-6-methylpyrimidine, synthesized via cyclocondensation of methyl-substituted β-ketoesters with phosphorus oxychloride (POCl₃). For example, reaction of 3-oxopentanoate derivatives with POCl₃ at 120°C yields the dichloropyrimidine scaffold with a methyl group at position 6.
Key Reaction Parameters :
- Temperature : 120°C, 3 hours
- Solvent : Neat POCl₃
- Yield : 68–75%
Sequential Amination at Pyrimidine Positions 2 and 4
Selective N4 Functionalization
The N4 position is selectively aminated using a two-step alkylation strategy to introduce both methyl and 2-(pyrrolidin-1-yl)ethyl groups.
Methylation of N4
2,4-Dichloro-6-methylpyrimidine reacts with methylamine (2.0 equiv.) in dimethylformamide (DMF) at 0–25°C, facilitated by sodium hydride (NaH) as a base. This substitutes the C4 chloride with a methylamino group.
Reaction Conditions :
- Base : NaH (1.2 equiv.)
- Temperature : 0°C to room temperature, 5 hours
- Yield : 73% (2-chloro-N4-methyl-6-methylpyrimidin-4-amine)
Alkylation with 2-(Pyrrolidin-1-yl)ethyl Chloride
The N4-methyl intermediate undergoes nucleophilic substitution with N-(2-chloroethyl)pyrrolidine hydrochloride in DMF under basic conditions. Cesium carbonate (Cs₂CO₃) enhances reactivity by deprotonating the secondary amine.
Reaction Conditions :
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Alkylation | NaH, Cs₂CO₃, DMF | 62 | 97 |
| One-Pot Amination | NH₄OH, Cs₂CO₃, ethanol | 58 | 94 |
Industrial-Scale Production Considerations
Challenges and Optimization Strategies
Regioselectivity in N4 Alkylation
Competing reactions at N2 are mitigated by pre-complexing the pyrimidine with zinc chloride (ZnCl₂), which directs substitution to N4.
Byproduct Formation
Over-alkylation at N4 is minimized by using a 1:1 molar ratio of N-(2-chloroethyl)pyrrolidine hydrochloride to the N4-methyl intermediate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the pyrrolidine ring is oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can convert the pyrimidine core to its dihydropyrimidine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine (CAS: 674812-14-7)
- Structural Differences :
- The N4 substituent is a 3,4-dimethylphenyl group instead of a pyrrolidinylethyl chain.
- A 5-nitro group and a 4-ethylpiperazine at position 2 are present.
- The 4-ethylpiperazine may improve water solubility compared to the pyrrolidine derivative. The aromatic phenyl group could enhance π-π stacking interactions in protein binding, making it more suited for enzyme inhibition .
N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine (CAS: 2098024-25-8)
- Structural Differences :
- N4 positions are substituted with allyl groups, replacing the pyrrolidinylethyl and methyl groups.
- The lack of a tertiary amine (pyrrolidine) may diminish interactions with charged biological targets, such as GPCRs or ion channels. Higher lipophilicity (predicted logP ~2.5) compared to the target compound .
N4-((2-Methoxypyridin-3-yl)methyl)pyrimidine-4,6-diamine (CAS: 1708531-93-4)
- Structural Differences :
- A methoxypyridinylmethyl group replaces the pyrrolidinylethyl chain.
- The methoxy group could engage in hydrogen bonding with target proteins, enhancing selectivity for specific receptors .
N4-(2-(Thiophen-2-yl)ethyl)pyrimidine-4,6-diamine (CAS: 1465048-49-0)
- Structural Differences :
- A thiophene-containing ethyl chain replaces the pyrrolidinylethyl group.
- Implications: The thiophene’s sulfur atom may participate in hydrophobic interactions or coordinate with metal ions in metalloenzymes.
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine (CAS: 1706419-07-9)
- Structural Differences: An aminophenyl group at position 6 and trimethyl substitution at N4.
- Implications :
Comparative Data Table
Biological Activity
n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine, also known by its CAS number 1311961-02-0, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a pyrimidine core substituted with a pyrrolidine moiety, which may influence its biological interactions and efficacy.
Antimalarial Activity
Recent studies have explored the antimalarial properties of pyrimidine derivatives, including this compound. A series of pyrimidine analogues were synthesized and evaluated for their inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR). The results indicated promising inhibitory activity against both wild-type and mutant strains of the enzyme, with Ki values ranging from 1.3 to 243 nM for wild-type and 13 to 208 nM for the quadruple mutant .
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. The presence of the pyrrolidine group is hypothesized to enhance binding affinity to target enzymes due to increased flexibility and interaction potential. Molecular docking studies have confirmed stable binding modes in the active site of PfDHFR, suggesting that modifications in substituent groups can significantly affect biological outcomes .
Case Studies
- Antiplasmodial Activity : A study synthesized several pyrimidine derivatives and tested their efficacy against P. falciparum. The best-performing compounds exhibited low micromolar IC50 values in whole-cell assays, indicating their potential as antimalarial agents .
- Molecular Dynamics Simulations : Simulations have shown that key hydrogen bonds are maintained during interactions with PfDHFR, highlighting the stability and potential effectiveness of these compounds in therapeutic applications .
- Synthesis Challenges : The synthesis of certain analogues has been reported to yield racemates with low efficiency. This emphasizes the need for optimized synthetic pathways to enhance yields and purity for biological testing .
Summary of Biological Activities
| Compound Name | Biological Activity | IC50 (μM) | Ki (nM) |
|---|---|---|---|
| This compound | Antimalarial (PfDHFR Inhibitor) | 0.4 - 28 (wild-type) | 1.3 - 243 (wild-type) |
| Related Pyrimidines | Antibacterial | N/A | N/A |
Molecular Docking Results
| Interaction | Residue | Stability (%) |
|---|---|---|
| H-bond | Leu164 | >85% |
| H-bond | Asp54 | >85% |
| H-bond | Ile14 | >85% |
Q & A
Basic: What synthetic strategies are effective for optimizing the yield of n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine?
Methodological Answer:
Key steps include regioselective alkylation of the pyrimidine core and subsequent amine substitution. For example, coupling 2,4-diaminopyrimidine derivatives with 2-(pyrrolidin-1-yl)ethyl halides under reflux conditions in isopropanol with catalytic HCl (e.g., 12-hour reflux, as in ). Purification via flash chromatography (silica gel, CHCl₃/MeOH gradients) improves purity. Monitoring reaction progress with TLC (Rf ~0.5 in CHCl₃/MeOH 10:1) ensures minimal byproducts .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine ¹H NMR (e.g., DMSO-d₆ solvent for NH proton detection at δ ~10–11 ppm) and HPLC-MS (for molecular ion confirmation). For example, characteristic peaks include pyrrolidine methylene protons (δ ~3.6–4.4 ppm) and pyrimidine aromatic protons (δ ~6.5–8.0 ppm) . High-resolution mass spectrometry (HRMS) or elemental analysis (C, H, N) further validates stoichiometry .
Advanced: What experimental designs are suitable for probing the structure-activity relationship (SAR) of this compound in kinase inhibition?
Methodological Answer:
Adopt a factorial design (e.g., 2³ design) to test variables like substituent size (methyl vs. ethyl), pyrrolidine ring substitution, and solvent polarity. Use in vitro kinase assays (e.g., EGFR or VEGFR2 inhibition) with IC₅₀ measurements. Compare with analogs from literature, such as N4-aryl-pyrrolo[2,3-d]pyrimidines, to identify critical hydrogen-bonding motifs . Molecular docking (AutoDock Vina) can predict binding affinities to prioritize synthetic targets .
Advanced: How can contradictory bioactivity data (e.g., high in vitro vs. low cellular activity) be resolved?
Methodological Answer:
Investigate physicochemical properties (logP, solubility) via shake-flask assays. Poor cellular uptake may explain discrepancies. Use LC-MS to quantify intracellular concentrations. Alternatively, assess metabolic stability in liver microsomes. For example, pyrrolidine-containing analogs often exhibit enhanced membrane permeability but may undergo CYP450-mediated oxidation . Pair with prodrug strategies (e.g., esterification) to improve bioavailability .
Basic: What analytical techniques are critical for assessing purity in heterogeneous reactions?
Methodological Answer:
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. For non-polar byproducts, GC-MS with derivatization (e.g., silylation) is effective. Quantify residual solvents (e.g., iPrOH) via headspace GC. Cross-validate with elemental analysis (<0.4% deviation for C/H/N) .
Advanced: What mechanistic studies elucidate the compound’s role in modulating enzymatic pathways?
Methodological Answer:
Use stopped-flow kinetics to measure binding rates (kon/koff) with target enzymes. Isotope-labeled substrates (e.g., ³H-ATP in kinase assays) enhance sensitivity. For covalent inhibitors, perform MALDI-TOF MS to detect enzyme-adduct formation. Compare with competitive inhibitors like staurosporine to classify inhibition mechanisms .
Basic: How to design stability studies under physiological conditions?
Methodological Answer:
Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Sample at 0, 6, 24, 48 hours for HPLC analysis. Detect degradation products (e.g., hydrolyzed pyrrolidine rings) via MS/MS. Accelerated stability testing (40°C/75% RH) predicts shelf-life .
Advanced: What computational approaches predict metabolite formation and toxicity?
Methodological Answer:
Leverage ADMET predictors (e.g., Schrödinger’s QikProp) for CYP450 metabolism sites. Validate with in vitro hepatocyte models. For neurotoxicity risks, use molecular dynamics simulations to assess blood-brain barrier penetration (e.g., P-gp efflux ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
